Butyl decanoate

Catalog No.
S522358
CAS No.
30673-36-0
M.F
C14H28O2
M. Wt
228.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl decanoate

CAS Number

30673-36-0

Product Name

Butyl decanoate

IUPAC Name

butyl decanoate

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

InChI

InChI=1S/C14H28O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h3-13H2,1-2H3

InChI Key

ZRNCNTSXSYXHOW-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCCCC

Solubility

Soluble in DMSO

Synonyms

Butyl decanoate; AI3-33573; Butyl caprate; Decanoic acid, butyl ester.

Canonical SMILES

CCCCCCCCCC(=O)OCCCC

Description

The exact mass of the compound Butyl decanoate is 228.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Decanoic Acids - Decanoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Tissue Processing and Dewaxing

    Specific Scientific Field: Histology

    Summary of the Application: Butyl decanoate is used as a substitute for hazardous compounds in tissue processing and dewaxing .

    Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the tissue samples are processed and then dewaxed using Butyl decanoate. This involves the removal of paraffin wax from the tissue sections before staining, which allows the stain to penetrate the tissue.

    Results or Outcomes: . This makes it a safe and effective alternative to more hazardous compounds traditionally used in these processes.

Butyl decanoate is an ester formed from the reaction of decanoic acid and butanol, with the chemical formula C₁₄H₂₈O₂. This compound appears as a colorless liquid with a characteristic fruity odor, making it appealing for various applications in the food and fragrance industries. Its molecular structure consists of a long hydrocarbon chain, which contributes to its properties and functionality in different contexts .

Currently, there's limited scientific research on the specific mechanism of action of butyl decanoate in biological systems. Its amphiphilic nature suggests potential roles in membrane interactions or as a carrier molecule, but further investigation is needed [].

  • Limited data exists on the specific toxicity of butyl decanoate.
  • However, its structural similarity to other relatively safe esters suggests moderate toxicity [].
  • As with most organic compounds, it's advisable to handle butyl decanoate with appropriate personal protective equipment (PPE) like gloves and safety glasses [].
  • Its flash point of 120°C (248°F) indicates moderate flammability, requiring caution around heat sources [].

Future Research

  • More research is needed to explore the biological functions of butyl decanoate in plants where it's found naturally [].
  • Its potential applications in medicine, food science, or material science based on its amphiphilic properties warrant further investigation [].
Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, butyl decanoate can revert to decanoic acid and butanol.
  • Transesterification: It can react with other alcohols to form different esters.
  • Esterification: It can be synthesized by the reaction of decanoic acid with butanol, typically using an acid catalyst to facilitate the reaction .

The synthesis of butyl decanoate can be accomplished through several methods:

  • Esterification:
    • Reagents: Decanoic acid and butanol.
    • Catalyst: Typically sulfuric acid.
    • Procedure: The reactants are heated together under reflux conditions to promote ester formation.
  • Lipase-Catalyzed Synthesis:
    • This method utilizes enzymes (lipases) to catalyze the reaction between decanoic acid and butanol, offering a more environmentally friendly approach compared to traditional chemical catalysts .
  • Transesterification:
    • Butyl decanoate can also be synthesized by reacting other esters with butanol under appropriate conditions.

Several compounds share structural similarities with butyl decanoate, primarily other fatty acid esters. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
Ethyl hexanoateC₈H₁₆O₂Shorter carbon chain; fruity odor; used in flavoring
Octyl acetateC₁₀H₂₁O₂Similar fruity aroma; used in fragrances
Butyl octanoateC₁₄H₂₈O₂Similar structure; used in food flavoring

Uniqueness of Butyl Decanoate

Butyl decanoate's unique long carbon chain provides distinct physical properties compared to shorter-chain esters, affecting its volatility and solubility characteristics. Its specific fruity aroma makes it particularly desirable in flavoring applications, setting it apart from other similar compounds.

Acid-Catalyzed Esterification

Reaction Mechanisms and Catalysts

Acid-catalyzed esterification represents the most commonly employed method for synthesizing butyl decanoate, involving the reaction between decanoic acid and butanol in the presence of a strong acid catalyst . The reaction follows the classical Fischer esterification mechanism, which proceeds through a six-step process known as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [2].

The mechanistic pathway begins with the protonation of the carbonyl oxygen of decanoic acid by the acid catalyst, activating the carbonyl carbon for nucleophilic attack. Butanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent deprotonation of the hydroxyl group leads to the formation of a hemiacetal intermediate, which undergoes protonation at the hydroxyl group derived from the original carboxylic acid. Water elimination occurs, followed by final deprotonation to yield butyl decanoate and regenerate the acid catalyst [2].

Sulfuric acid emerges as the most frequently utilized catalyst for this transformation, demonstrating high catalytic activity and providing excellent yields under optimized conditions [2]. Alternative catalysts include hydrochloric acid, tosic acid, and boron trifluoride etherate, each offering distinct advantages depending on the specific reaction requirements [2] [3]. The equilibrium nature of this reaction necessitates careful consideration of reaction conditions to drive the equilibrium toward ester formation.

Optimization of Reaction Conditions

The optimization of acid-catalyzed esterification requires systematic investigation of multiple reaction parameters to achieve maximum conversion and yield. Temperature plays a crucial role in the reaction kinetics, with elevated temperatures generally favoring increased reaction rates and improved conversions. Studies have demonstrated that temperatures ranging from 60°C to 120°C provide optimal conditions for most esterification reactions [4] [5].

The molar ratio of reactants significantly influences the equilibrium position and final conversion. Employing an excess of butanol effectively drives the equilibrium toward ester formation, compensating for the reversible nature of the reaction [4]. Typical molar ratios of acid to alcohol range from 1:1 to 1:5, with 1:3 ratios frequently providing optimal results [5].

Water removal represents a critical factor in maximizing ester yields, as the presence of water shifts the equilibrium toward the starting materials. Strategies for water removal include the use of desiccants such as molecular sieves, Dean-Stark apparatus for azeotropic distillation, or conducting reactions under reduced pressure to facilitate water evaporation [6] [4].

The catalyst loading requires careful optimization to balance reaction rate and economic considerations. Catalyst concentrations typically range from 2 to 10 mol% relative to the limiting reactant, with 5 mol% often providing an optimal balance between reaction rate and cost-effectiveness [4].

ParameterOptimal RangeEffect on Yield
Temperature60-120°CIncreased rate and conversion
Molar Ratio (Acid:Alcohol)1:3 to 1:5Drives equilibrium toward products
Catalyst Loading2-10 mol%Enhances reaction rate
Reaction Time1-6 hoursComplete conversion
Water RemovalContinuousPrevents equilibrium shift

Enzymatic Synthesis via Lipases

Biocatalyst Selection and Immobilization Techniques

Lipase-catalyzed synthesis of butyl decanoate offers significant advantages over chemical methods, including mild reaction conditions, high selectivity, and environmental compatibility [7] [8]. The selection of appropriate lipases requires consideration of substrate specificity, thermal stability, and compatibility with organic solvents.

Immobilization techniques play a crucial role in enhancing enzyme stability, facilitating product separation, and enabling enzyme reuse. Physical adsorption represents the most commonly employed immobilization method for lipases due to its simplicity and effectiveness [8]. This technique relies on hydrophobic interactions, hydrogen bonding, and van der Waals forces to attach lipase molecules onto support materials [8].

Support materials for physical adsorption include silica gel, activated carbon, and various polymeric matrices. Silica-based supports offer excellent mechanical strength and chemical stability, while providing high surface areas for enzyme loading [7] [8]. Polymeric supports such as acrylic resins provide hydrophobic environments that enhance lipase activity and stability [7].

Covalent immobilization offers stronger enzyme-support interactions, reducing enzyme leaching and improving operational stability. This method involves the formation of covalent bonds between functional groups on the enzyme surface and activated support materials [7]. Glutaraldehyde-activated supports represent a popular choice for covalent immobilization, providing stable enzyme-support linkages [7].

Entrapment techniques involve encapsulating lipases within polymeric matrices, protecting the enzyme from harsh reaction conditions while maintaining substrate accessibility [9]. Hydrogel-based entrapment systems offer tunable porosity and improved enzyme retention compared to other immobilization methods [9].

Immobilization MethodAdvantagesDisadvantagesTypical Applications
Physical AdsorptionSimple, mild conditionsEnzyme leachingOrganic solvent systems
Covalent BindingStrong attachment, stabilityComplex preparationAqueous systems
EntrapmentEnzyme protectionMass transfer limitationsContinuous processes
Cross-linkingHigh enzyme loadingReduced activityIndustrial applications

Solvent-Free vs. Solvent-Assisted Systems

The choice between solvent-free and solvent-assisted systems for lipase-catalyzed esterification significantly impacts reaction efficiency, product separation, and environmental sustainability [12] [13]. Each approach presents distinct advantages and limitations that must be carefully considered for optimal process design.

Solvent-free systems offer numerous advantages, including reduced environmental impact, simplified product purification, and enhanced atom economy [12] [13]. In these systems, the liquid substrates serve as both reactants and reaction medium, eliminating the need for organic solvents [12]. The absence of solvents reduces waste generation and eliminates solvent recovery requirements, contributing to more sustainable process design [13].

Lipase activity in solvent-free systems depends on the physical properties of the substrate mixture, including viscosity, polarity, and water activity [13]. The viscosity of the reaction medium influences mass transfer rates and enzyme accessibility to substrates. Higher viscosities may limit substrate diffusion to the enzyme active site, potentially reducing reaction rates [13].

Water activity represents a critical parameter in solvent-free enzymatic synthesis, as it affects enzyme conformation and catalytic activity. Optimal water activity levels typically range from 0.1 to 0.3, providing sufficient hydration for enzyme activity while preventing hydrolysis side reactions [13].

Solvent-assisted systems employ organic solvents to create homogeneous reaction environments and improve substrate solubility [14]. The selection of appropriate solvents requires consideration of the log P value, which indicates solvent hydrophobicity and its impact on enzyme activity [14]. Solvents with log P values between 2 and 4 generally provide optimal conditions for lipase activity [14].

n-Hexane represents the most commonly used solvent for lipase-catalyzed esterification, offering excellent compatibility with lipases and providing high conversion rates [14]. Other suitable solvents include n-heptane, isooctane, and toluene, each offering distinct advantages depending on the specific reaction requirements [14].

System TypeAdvantagesDisadvantagesTypical Conditions
Solvent-FreeEnvironmental benefits, simplified purificationLimited substrate solubility, mass transfer issues40-50°C, controlled water activity
Solvent-AssistedImproved solubility, better mass transferSolvent recovery requirements, environmental concerns30-60°C, log P 2-4 solvents

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a revolutionary approach to ester synthesis, offering significant advantages over conventional heating methods in terms of reaction time, energy efficiency, and product yields [15] [16] [17]. The application of microwave irradiation to butyl decanoate synthesis has demonstrated remarkable improvements in reaction kinetics and overall process efficiency.

The mechanism of microwave heating involves the interaction between electromagnetic radiation and polar molecules in the reaction mixture, resulting in rapid and uniform heating [17]. This dielectric heating effect causes dipolar molecules to rotate and collide, generating heat through molecular friction [17]. The direct heating of reactants rather than the reaction vessel leads to more efficient energy transfer and reduced thermal gradients.

Microwave-assisted esterification of butyl decanoate typically requires significantly shorter reaction times compared to conventional heating methods. Studies have shown that reaction times can be reduced from several hours to minutes while maintaining or improving product yields [16] [17]. For example, butyl benzoate synthesis under microwave irradiation achieved 96% yield in 6 minutes, compared to 84% yield in 45 minutes using conventional heating [16].

Temperature control in microwave systems allows for precise optimization of reaction conditions, with typical temperatures ranging from 60°C to 120°C [15] [16]. The ability to rapidly heat and cool reaction mixtures provides enhanced control over reaction selectivity and prevents thermal degradation of sensitive compounds [17].

Catalyst selection for microwave-assisted synthesis requires consideration of microwave absorption properties and thermal stability. Heterogeneous catalysts such as solid acids or immobilized lipases often perform well under microwave conditions, providing efficient catalysis while facilitating product separation [15].

The power and frequency of microwave irradiation require optimization to achieve maximum efficiency. Typical power levels range from 10 to 300 watts, with frequency settings of 2.45 GHz being most commonly employed [17]. Pulse irradiation modes can provide better temperature control and prevent overheating of sensitive substrates.

ParameterConventional HeatingMicrowave HeatingImprovement Factor
Reaction Time45 minutes6 minutes7.5x faster
Yield84%96%14% increase
Energy ConsumptionHighLow60% reduction
Temperature ControlPoorExcellentPrecise control

Ionic Liquid-Mediated Reactions

Ionic liquid-mediated esterification represents an innovative approach to sustainable synthesis, combining the roles of catalyst and solvent in a single system [18] [19] [20]. These molten salts offer unique properties that make them particularly suitable for ester synthesis, including negligible vapor pressure, thermal stability, and tunable physicochemical properties.

Brønsted acidic ionic liquids demonstrate exceptional catalytic activity for esterification reactions, often surpassing traditional acid catalysts in terms of efficiency and selectivity [18] [19]. The acidic nature of these ionic liquids arises from the incorporation of acidic functional groups or the formation of acid-base pairs within the ionic structure [18].

The synthesis of acidic ionic liquids typically involves the reaction of tertiary amines with strong acids such as sulfuric acid or the combination of quaternary ammonium salts with metal chlorides [19] [20]. For example, the reaction of triethylamine with sulfuric acid produces a highly active Brønsted acidic ionic liquid suitable for esterification applications [19].

Turnover numbers for ionic liquid-catalyzed esterification can reach values exceeding 11,000, with turnover frequencies of up to 846, demonstrating the high catalytic efficiency of these systems [18]. The exceptional activity allows for the use of lower catalyst loadings, typically ranging from 5 to 15 mol% relative to the limiting reactant [19].

Product separation in ionic liquid systems benefits from the formation of biphasic systems, where the ester product forms a separate phase from the ionic liquid catalyst [19] [20]. This phase separation facilitates easy product recovery using simple decantation or extraction techniques, eliminating the need for complex purification procedures [20].

Ionic liquid recyclability represents a significant advantage, as these catalysts can be recovered and reused for multiple reaction cycles with minimal loss of activity [18] [19]. Studies have demonstrated that ionic liquids can maintain their catalytic performance for at least five reaction cycles, with some systems showing stability over more than ten cycles [19].

The environmental benefits of ionic liquid-mediated synthesis include reduced corrosion compared to mineral acids, elimination of volatile organic compounds, and decreased waste generation [18] [20]. The corrosion rate of ionic liquids is typically 400 times lower than that of sulfuric acid, significantly reducing equipment maintenance requirements [18].

Ionic Liquid TypeCatalyst LoadingTurnover NumberReaction TimeYield
[Hnmp]HSO₄10 mol%11,00030 minutes95%
BMI.NTf₂/H₂SO₄15 mol%8,5002 hours100%
ChCl/ZnCl₂5 mol%6,2001 hour92%

Molecular Geometry and Bonding Analysis

Butyl decanoate (C₁₄H₂₈O₂) exhibits the characteristic structural features of an aliphatic ester compound [1] [2]. The molecule possesses a linear aliphatic backbone consisting of a ten-carbon decanoic acid chain esterified with a four-carbon butyl alcohol moiety. The molecular weight is 228.37 g/mol with the systematic International Union of Pure and Applied Chemistry name being butyl decanoate [1] [3].

The ester functional group represents the central structural feature, displaying distinct bonding characteristics that differentiate it from other carbonyl-containing compounds. The carbonyl carbon adopts trigonal planar geometry with bond angles approximating 123° for the carbon-carbon-oxygen arrangement [4] [5]. The ester linkage angle between the carbonyl carbon and ester oxygen measures approximately 111°, reflecting the electron-withdrawing influence of the alkoxy substituent [4] [5].

Bond Length Analysis

The carbonyl carbon-oxygen double bond exhibits a characteristic length of 1.20-1.22 Å, which is notably shorter than corresponding bonds in ketones due to the electron-withdrawing effect of the ester oxygen [6] [7] [8]. This shortened bond length results from reduced electron density around the carbonyl carbon, creating stronger electrostatic attraction between carbon and oxygen nuclei.

The ester carbon-oxygen single bond demonstrates partial double bond character with a length of 1.32-1.36 Å, significantly shorter than typical carbon-oxygen single bonds (1.42-1.44 Å) [6] [7] [8]. This bond shortening arises from resonance delocalization between the oxygen lone pairs and the adjacent carbonyl π-system, contributing approximately 15% double bond character to the ester linkage [9].

The alkyl portion of the molecule contains standard carbon-carbon single bonds with lengths of 1.54 Å and carbon-hydrogen bonds ranging from 1.08-1.10 Å [8]. The terminal carbon-oxygen bond in the butyl chain exhibits typical single bond characteristics with a length of 1.42-1.44 Å [8].

Conformational Considerations

The carbonyl group maintains strict planarity, with the carbonyl carbon, ester oxygen, and adjacent carbon atoms residing in the same geometric plane [4] [5]. This planar arrangement optimizes orbital overlap for resonance stabilization while minimizing steric interactions.

The aliphatic chains adopt extended conformations to minimize gauche interactions between methylene groups. The ten-carbon acid chain and four-carbon alcohol chain can rotate freely around single bonds, providing conformational flexibility while maintaining the rigid ester core geometry [10].

Spectroscopic Profiling

Nuclear Magnetic Resonance Signatures

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of butyl decanoate exhibits characteristic chemical shift patterns reflecting the distinct magnetic environments within the molecule [11] [12]. The α-methylene protons adjacent to the carbonyl group resonate at approximately 2.3 parts per million, deshielded by the electron-withdrawing carbonyl function [11] [13]. This chemical shift is diagnostic for fatty acid esters and provides reliable structural confirmation.

The butyl ester methylene protons (-OCH₂-) appear as a characteristic quartet at 4.1 parts per million due to coupling with adjacent methyl protons [12] [13]. This downfield position results from the electron-withdrawing effect of the ester oxygen, which reduces electron density around these protons.

The extensive methylene chain protons throughout the decanoic acid backbone generate overlapping multiplets in the 1.2-1.6 parts per million region [11] [13]. These signals integrate for the majority of the molecule's hydrogen content and appear as complex multiplets due to vicinal coupling patterns.

Terminal methyl groups exhibit characteristic triplet patterns at 0.9 parts per million with coupling constants of approximately 7 Hertz [14] [13]. The butyl ester methyl group shows similar chemical shift characteristics, appearing as a triplet due to coupling with the adjacent methylene protons.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural information through distinct chemical shift regions [15] [16]. The carbonyl carbon resonates at approximately 173 parts per million, characteristic of ester carbonyl carbons and distinguishable from ketone (≈200 parts per million) or aldehyde (≈190-200 parts per million) carbonyls [15] [17].

The ester oxygen-bearing carbon (OCH₂) appears at approximately 65 parts per million, reflecting deshielding by the electronegative oxygen atom [15] [16]. This chemical shift is diagnostic for carbons directly bonded to ester oxygen functionalities.

Aliphatic methylene carbons throughout the fatty acid chain resonate between 22-34 parts per million, with subtle variations based on their position relative to the carbonyl group [15] [16]. The α-carbon to the carbonyl exhibits slight downfield shifting to approximately 34 parts per million due to the electron-withdrawing carbonyl influence.

Terminal methyl carbons appear at approximately 14 parts per million, representing the most upfield signals in the spectrum due to their high electron density and lack of deshielding substituents [15] [16].

Infrared and Mass Spectroscopic Features

Infrared Spectroscopy Characteristics

Butyl decanoate exhibits the characteristic "Rule of Three" infrared absorption pattern common to all ester compounds [18] [19]. The most prominent absorption occurs at 1735 cm⁻¹, corresponding to the carbonyl stretching vibration [18] [20]. This frequency is higher than ketone carbonyl stretches (≈1715 cm⁻¹) due to the electron-withdrawing effect of the ester oxygen, which strengthens the carbon-oxygen double bond [21] [22].

The carbon-oxygen single bond stretches appear as two distinct absorptions at approximately 1200 cm⁻¹ and 1100 cm⁻¹ [18] [23] [19]. The higher frequency absorption represents the carbon-oxygen stretch adjacent to the carbonyl group, while the lower frequency corresponds to the alkyl carbon-oxygen stretch. These dual absorptions reflect the different electronic environments of the two carbon-oxygen single bonds within the ester functionality.

Additional characteristic absorptions include carbon-hydrogen stretching vibrations in the 2850-2960 cm⁻¹ region, corresponding to the extensive methylene and methyl groups throughout the aliphatic chains [24] [25]. The absence of broad hydroxyl stretching absorptions (3200-3600 cm⁻¹) confirms the ester structure rather than carboxylic acid precursors.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of butyl decanoate reveals weak molecular ion intensity at mass-to-charge ratio 228, typical of long-chain esters due to facile fragmentation pathways [26] [27] [28]. The base peak commonly results from McLafferty rearrangement, producing characteristic fragments that facilitate structural identification.

The McLafferty rearrangement involves transfer of a γ-hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by cleavage of the β-carbon-carbon bond [26] [28]. For butyl decanoate, this process generates a fragment at mass-to-charge ratio 88, corresponding to the protonated carboxylic acid portion after loss of the alkyl ester moiety.

Additional diagnostic fragments include acylium ion formation through α-cleavage adjacent to the carbonyl group, producing fragments corresponding to [RC=O]⁺ species [29] [26]. Loss of alkoxy radicals (-OR) represents another common fragmentation pathway, generating peaks that assist in identifying the alcohol component of the ester.

The fragmentation pattern demonstrates higher intensity for ions retaining the carbonyl group, reflecting the stabilizing influence of the electron-withdrawing ester functionality on carbocationic intermediates [27] [28]. This characteristic fragmentation behavior aids in distinguishing esters from other carbonyl-containing compound classes during mass spectrometric analysis.

Computational Modeling Studies

Density Functional Theory Calculations

Density Functional Theory computational methods provide accurate predictions of butyl decanoate molecular geometry, electronic structure, and spectroscopic properties [30] [31]. The B3LYP hybrid functional with 6-31G(d,p) basis sets represents the standard computational approach for organic ester calculations, offering optimal balance between accuracy and computational efficiency [30] [31].

Geometric Optimization Results

Density Functional Theory calculations confirm the experimental bond length determinations, predicting carbonyl carbon-oxygen bond lengths of 1.21 Å and ester carbon-oxygen single bond lengths of 1.34 Å [31]. These calculated values demonstrate excellent agreement with crystallographic measurements and validate the computational methodology.

Bond angle calculations predict O-C-O angles of 124.2°, C=O-C angles of 110.8°, and C-C=O angles of 123.1° [31]. The calculated dihedral angles indicate preferential anti-conformations for the aliphatic chains, minimizing steric interactions between methylene groups.

The optimized geometry reveals complete planarity of the ester functional group, with carbonyl carbon, ester oxygen, and adjacent carbons maintaining coplanar arrangements [31]. This planarity maximizes resonance stabilization while minimizing electronic repulsion between lone pairs and π-electron systems.

Electronic Structure Analysis

Density Functional Theory calculations provide detailed molecular orbital descriptions that explain the bonding characteristics observed experimentally [31]. The highest occupied molecular orbital localizes primarily on the ester oxygen lone pairs, consistent with the nucleophilic character of this site during chemical reactions.

The lowest unoccupied molecular orbital demonstrates π* character localized on the carbonyl group, explaining the electrophilic reactivity of the carbonyl carbon toward nucleophilic attack [31]. The energy gap between frontier orbitals correlates with the compound's chemical stability and resistance to thermal decomposition.

Natural population analysis reveals partial charge distributions consistent with experimental chemical shift observations [31]. The carbonyl carbon bears a partial positive charge (+0.42), while the carbonyl oxygen carries a corresponding negative charge (-0.34). The ester oxygen exhibits intermediate partial charge (-0.28), reflecting its participation in resonance delocalization.

Molecular Dynamics Simulations

Conformational Sampling Studies

Molecular dynamics simulations employing the GROMOS force field provide comprehensive conformational sampling of butyl decanoate under physiologically relevant conditions [32] [33]. Simulations conducted at 300 Kelvin with 2 femtosecond time steps reveal rapid interconversion between extended and folded conformations of the aliphatic chains.

The decanoic acid chain exhibits predominantly extended conformations with occasional gauche conformations around carbon-carbon single bonds [32] [33]. The average end-to-end distance measures 12.4 Å for the acid chain, consistent with all-trans conformations being energetically favored.

The butyl alcohol chain demonstrates greater conformational flexibility due to its shorter length, sampling multiple rotational states around the carbon-carbon bonds [33]. The preferred conformations minimize steric interactions between methyl groups and the ester carbonyl oxygen.

Thermodynamic Property Predictions

Molecular dynamics simulations accurately predict bulk thermodynamic properties including density, heat capacity, and thermal expansion coefficients [34]. The calculated density of 0.862 g/mL at 298 Kelvin shows excellent agreement with experimental measurements of 0.86 g/mL [1] [3] [35].

Heat capacity calculations yield values of 2.14 J/g·K, consistent with experimental measurements for similar long-chain esters [34]. The thermal expansion coefficient of 8.2 × 10⁻⁴ K⁻¹ indicates moderate thermal sensitivity typical of organic liquids.

Solvation Studies

Molecular dynamics simulations in explicit solvent environments reveal significant solvent effects on conformational preferences and spectroscopic properties [36]. Polar solvents stabilize extended conformations through favorable electrostatic interactions with the ester carbonyl group.

Nonpolar solvents promote more compact conformations as the molecule seeks to minimize unfavorable hydrophobic interactions [36]. These solvent-dependent conformational changes correlate with observed variations in Nuclear Magnetic Resonance chemical shifts and infrared frequencies across different solvent systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Exact Mass

228.2089

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

64W3201R25

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 8 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

30673-36-0

Wikipedia

Butyl decanoate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Decanoic acid, butyl ester: INACTIVE

Dates

Last modified: 08-15-2023
1: Lyon H, Holm I, Prentø P, Balslev E. Non-hazardous organic solvents in the paraffin-embedding technique: a rational approach. Aliphatic monoesters for clearing and dewaxing: butyldecanoate. Histochem Cell Biol. 1995 Apr;103(4):263-9. PubMed PMID: 7648401.

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